molecular formula C14H21N3O3 B1428165 Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1824530-82-6

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B1428165
M. Wt: 279.33 g/mol
InChI Key: YNAALYNGYTZCOK-UHFFFAOYSA-N
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Description

“Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H21N3O3 . It has a molecular weight of 279.33 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. These rings are connected by an ether linkage and the compound also contains an amine group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 422.8±45.0 °C and a predicted density of 1.134±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis Techniques : Research has been conducted on efficient synthesis methods for compounds closely related to tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate. For instance, a study presented an efficient synthesis approach for tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and excellent enantiomeric excesses (Chung et al., 2005). This method can potentially be adapted for synthesizing the target compound with high purity and yield.

  • Structural Characterization : The structural details of similar compounds have been elucidated using techniques like X-ray diffraction analysis. For example, the synthesis and molecular structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, were determined, highlighting the importance of structural analyses in understanding the properties and reactivity of such compounds (Moriguchi et al., 2014).

  • Potential Applications : While direct studies on tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate are scarce, related research suggests potential applications in medicinal chemistry, given the structural similarity to compounds with known biological activities. For example, fluoronaphthyridines with chiral aminopyrrolidine substituents, similar in structure to the target compound, have been synthesized and showed promising antibacterial activities, indicating the potential of such structures in drug development (Di Cesare et al., 1992).

properties

IUPAC Name

tert-butyl 3-(3-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAALYNGYTZCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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